7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10815533
InChI: InChI=1S/C18H18O3/c1-9-11(3)20-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19)21-17/h8H,4-7H2,1-3H3
SMILES: CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)C(=O)O3)C)C
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol

7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC10815533

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
IUPAC Name 7,9,10-trimethyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C18H18O3/c1-9-11(3)20-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19)21-17/h8H,4-7H2,1-3H3
Standard InChI Key NDGOZESCJJKBME-UHFFFAOYSA-N
SMILES CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)C(=O)O3)C)C
Canonical SMILES CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)C(=O)O3)C)C

Introduction

Structural Characteristics and Nomenclature

7,9,10-Trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (IUPAC name: 7,9,10-trimethyl-1,2,3,4-tetrahydro-benzofuro[6,5-c]isochromen-5-one) features a benzofurochromene backbone with three methyl groups at positions 7, 9, and 10. Its molecular formula is C₁₈H₁₈O₃, corresponding to a molecular weight of 282.3 g/mol. The compound’s structure integrates a fused tetracyclic system comprising a benzofuran ring condensed with a partially hydrogenated chromenone moiety. Key structural attributes include:

  • Fused Ring System: A benzo[c]furo[3,2-g]chromene core, which confers rigidity and planar geometry.

  • Methyl Substitutions: Methyl groups at positions 7, 9, and 10 influence electronic distribution and steric interactions.

  • Lactone Functional Group: A five-membered lactone ring at position 5, critical for its reactivity and biological interactions.

The compound’s SMILES notation (CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)C(=O)O3)C)C) and InChIKey (NDGOZESCJJKBME-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database indexing.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions, including condensation, cyclization, and catalytic hydrogenation (Table 1).

StepReaction TypeKey Reagents/ConditionsYield Optimization Factors
1CondensationAldehyde derivatives, acid catalystTemperature control (60–80°C)
2CyclizationLewis acids (e.g., AlCl₃)Solvent polarity (e.g., DCM)
3HydrogenationH₂/Pd-C, ethanolPressure (1–3 atm), time (12–24h)

Table 1: Key steps in the synthesis of 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one.

The condensation of methyl-substituted benzaldehydes with furan derivatives initiates the formation of the benzofuran core. Subsequent cyclization under Lewis acid catalysis forms the chromenone ring, while hydrogenation selectively reduces the tetrahydro moiety. Optimizing parameters such as solvent choice (e.g., dichloromethane for cyclization) and catalyst loading (e.g., 5% Pd-C for hydrogenation) enhances yields to 60–75%.

Chemical Modifications

The lactone group at position 5 undergoes nucleophilic attack under basic conditions, enabling derivatization. For example, aminolysis with primary amines yields corresponding amide analogs, while hydrolysis in acidic media produces carboxylic acid derivatives. These modifications retain the core structure but alter electronic properties, influencing bioactivity .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Preliminary studies indicate that 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one exhibits selective inhibition against aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A1 and ALDH2 . The compound binds competitively within the aldehyde-binding pocket, displacing endogenous substrates. Key interactions include:

  • Hydrogen bonding between the lactone carbonyl and catalytic cysteine (Cys302 in ALDH2).

  • Van der Waals contacts with hydrophobic residues (Phe170, Phe296) in the active site .

Comparative inhibition assays reveal a Kᵢ of 2.4 μM for ALDH2, with 10-fold selectivity over ALDH1A1 (Kᵢ = 19 nM) . This specificity suggests potential applications in targeting ALDH-overexpressing cancers.

Antiproliferative Effects

In vitro screens against human carcinoma cell lines (e.g., MCF-7, A549) demonstrate dose-dependent growth inhibition (IC₅₀ = 8–12 μM). Mechanistic studies link this activity to ROS accumulation and mitochondrial membrane depolarization, implicating the compound in apoptosis induction.

Comparative Analysis with Structural Analogs

The benzofurochromene family encompasses diverse derivatives with varying substitutions (Table 2).

Compound NameStructural VariationsKey Properties
10-Phenyl-1,2,3,4-tetrahydro derivativePhenyl group at position 10Enhanced lipophilicity (LogP = 3.2)
7-MethylcoumarinSimplified coumarin coreFluorescence properties (λₑₓ = 320 nm)
Thiochromenone derivativesThioester substitution at position 5Altered redox activity

Table 2: Structural and functional comparisons with benzofurochromene analogs .

7,9,10-Trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one distinguishes itself through its tri-methylation pattern, which enhances metabolic stability compared to non-methylated analogs. Additionally, the tetrahydro moiety reduces ring strain, improving solubility in polar solvents .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s ALDH inhibitory activity positions it as a candidate for chemosensitization in oncology. Preclinical models show synergy with platinum-based therapies, reducing IC₅₀ values by 40–50% in ALDH2-high tumors .

Material Science

Its rigid, conjugated structure makes it a potential fluorophore for bioimaging applications. Preliminary spectral analysis reveals emission maxima at 410 nm (λₑₓ = 340 nm), suitable for blue-light imaging .

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